2-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-1,3-thiazole-5-sulfonamide
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Overview
Description
2-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-1,3-thiazole-5-sulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chloropyridine moiety, a piperazine ring, and a thiazole sulfonamide group. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-1,3-thiazole-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via nucleophilic substitution reactions, where a suitable chloropyridine derivative reacts with the piperazine intermediate.
Formation of the Thiazole Sulfonamide Group: The final step involves the formation of the thiazole ring and the sulfonamide group through cyclization and sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine and thiazole moieties.
Reduction: Reduction reactions can occur at the sulfonamide group, leading to the formation of amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the chloropyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and various halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities and properties.
Scientific Research Applications
2-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-1,3-thiazole-5-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds share the piperazine and thiazole moieties and exhibit similar biological activities.
Substituted Pyridine Derivatives: Compounds with similar pyridine structures also show comparable antimicrobial and antiviral properties.
Uniqueness
2-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-1,3-thiazole-5-sulfonamide is unique due to its specific combination of structural features, which confer distinct biological activities and therapeutic potential. Its ability to undergo diverse chemical reactions and form various derivatives further enhances its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-1,3-thiazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O2S2/c13-9-1-2-10(15-7-9)17-3-5-18(6-4-17)12-16-8-11(21-12)22(14,19)20/h1-2,7-8H,3-6H2,(H2,14,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHHBFJMOUYCSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)Cl)C3=NC=C(S3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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